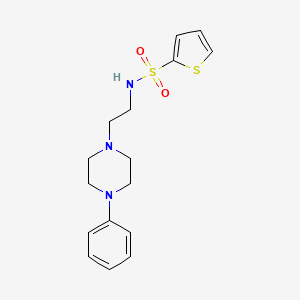

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a tertiary sulfonamide that contains a thiophene ring with a piperazine amine and an ethyl substituent. Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Several methods have been reported for the synthesis of this compound. One such method involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine, followed by the reaction with sodium sulfonamide. Other synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular formula of this compound is C16H21N3O2S2 and it has a molecular weight of 351.48. The molecule contains both polar and nonpolar regions, which make it flexible enough to bind to various metal ions.Chemical Reactions Analysis

Thiophene derivatives, including this compound, are utilized in various catalytic reactions including hydrogenation, dehydrogenation, and Suzuki-Miyaura cross-coupling reactions.科学的研究の応用

Antibacterial and Antifungal Properties

Research has shown that derivatives of thiophene sulfonamide possess potent antibacterial and antifungal activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety that exhibited high antibacterial activities, highlighting their potential as antibacterial agents Azab, Youssef, & El-Bordany, 2013. Similarly, Chohan & Shad (2011) reported that sulfonamide-derived ligands and their metal complexes showed moderate to significant antibacterial and good antifungal activity against various strains, demonstrating their versatility in combating microbial infections Chohan & Shad, 2011.

Enzyme Inhibition

These compounds have also been explored for their enzyme inhibitory effects, particularly in the context of carbonic anhydrase inhibition, which is vital for various physiological functions. Büyükkıdan et al. (2017) synthesized sulfonamide-based compounds and their metal complexes, which showed effective inhibition of human carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma Büyükkıdan, Büyükkıdan, & Mert, 2017.

Anticancer Activity

Furthermore, derivatives of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide have been investigated for their anticancer properties. Ghorab et al. (2015) developed novel sulfonamide derivatives that showed significant in-vitro anticancer activity against human tumor liver cell line HEPG-2, opening new avenues for cancer treatment research Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.

作用機序

Target of Action

Compounds with similar structures have been reported to inhibit acetylcholinesterase , suggesting that N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide might have a similar target.

Mode of Action

Based on its potential target, it might interact with acetylcholinesterase, leading to changes in the enzyme’s activity .

Biochemical Pathways

If it does inhibit acetylcholinesterase, it could affect the cholinergic neurotransmission pathway .

Result of Action

It has been reported to have antimicrobial, antitumor, and anti-viral activities.

生化学分析

Biochemical Properties

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide interacts with serotonin receptors, influencing mood and anxiety levels .

Cellular Effects

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving neurotransmitters like acetylcholine and serotonin. This compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism and function. For example, it has been observed to enhance neuronal cell survival and differentiation, which is crucial for neuroprotection and neuroregeneration .

Molecular Mechanism

The molecular mechanism of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This compound also acts as an agonist or antagonist at various serotonin receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can maintain its efficacy in enhancing cholinergic and serotonergic signaling, although prolonged exposure may lead to adaptive changes in cellular function .

Dosage Effects in Animal Models

The effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors without significant adverse effects. At higher doses, it may cause toxicity, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations.

Metabolic Pathways

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites may retain some of the parent compound’s activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity and affinity for various cellular compartments .

Subcellular Localization

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide localizes to specific subcellular compartments, such as the cytoplasm and cell membrane. Its activity and function are affected by its localization, with post-translational modifications and targeting signals directing it to particular organelles. These factors contribute to its efficacy in modulating cellular processes and signaling pathways .

特性

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFXVTIBTPKNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)

![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)

![2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2574084.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574088.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-3-carboxamide](/img/structure/B2574089.png)